molecular formula C14H9N3O2S B2558475 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid CAS No. 1965305-01-4

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No.: B2558475
CAS No.: 1965305-01-4
M. Wt: 283.31
InChI Key: HTEQWWKOJVQTCJ-UHFFFAOYSA-N
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Description

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-phenylpyrimidine-2-amine with thiazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is unique due to the presence of both a phenyl and a pyrimidine group, which can enhance its binding affinity and specificity towards certain biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(4-phenylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-14(19)11-8-16-13(20-11)12-15-7-6-10(17-12)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEQWWKOJVQTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)C3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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